Umbelliprenin
Overview
Description
Umbelliprenin is a naturally occurring prenyloxy coumarin derivative predominantly found in plants belonging to the Apiaceae family, such as Ferula species . It has garnered significant attention due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Mechanism of Action
Target of Action
Umbelliprenin primarily targets various signaling cascades within cells . These include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in regulating cell growth, apoptosis, migration, and invasion .
Mode of Action
this compound interacts with its targets by regulating both extrinsic and intrinsic apoptotic pathways . It causes inhibition of the cell cycle at the G0/G1 phase . Furthermore, it attenuates migration and invasion by modulating the aforementioned signaling pathways .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . The modulation of these pathways results in downstream effects such as the regulation of cell growth, apoptosis, migration, and invasion .
Result of Action
At the molecular and cellular level, this compound exerts its anticancer actions by regulating apoptosis, inhibiting the cell cycle, and attenuating migration and invasion . It also affects the key hallmarks of tumor cells by attenuating tumor growth, angiogenesis, and metastasis .
Action Environment
It is known that the compound’s anticancer properties can be observed in different cancer cell lines as well as in animal models
Biochemical Analysis
Biochemical Properties
Umbelliprenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and anticancer properties .
Cellular Effects
This compound has shown cytotoxic activities in various cancer cell lines in a dose-and-time-dependent manner . It can inhibit the migration of tumor cells and decrease the expression of proteins of the Wnt signalling pathway, such as Wnt-2, β-catenin, GSK-3β, p-GSK-3β, Survivin and c-myc .
Molecular Mechanism
This compound exerts its effects at the molecular level by regulating extrinsic and intrinsic apoptotic pathways; causing inhibition of the cell cycle at the G0/G1 phase; and attenuating migration and invasion by modulating the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to decrease cell viability in a concentration and time-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to eradicate fungal infection at a dose of 40 mg kg −1 . The percentage of apoptotic cells in this compound-treated groups increased in a concentration-dependent manner .
Subcellular Localization
This compound has been shown to suppress β-catenin mediated transcription by interfering with the nuclear translocation of β-catenin . This suggests that this compound may have a role in the regulation of gene expression at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Umbelliprenin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from plant materials . Chemical synthesis of this compound involves the prenylation of umbelliferone, a process that can be achieved using prenyl bromide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often relies on large-scale extraction from plant sources, particularly Ferula species. The process involves maceration or ultrasound-assisted extraction using solvents, followed by purification through techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Umbelliprenin undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly involving the prenyl group, can lead to the formation of new compounds with unique characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various prenyloxy coumarin derivatives, each with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: Umbelliprenin exhibits significant anti-bacterial, anti-fungal, and anti-protozoal activities.
Medicine: It has shown promise as a cancer chemopreventive agent, with studies highlighting its ability to inhibit tumor growth and metastasis.
Industry: This compound is used in the cosmetic industry for its skin-whitening properties.
Comparison with Similar Compounds
Similar Compounds
Auraptene: Another prenyloxy coumarin derivative with similar pharmacological properties.
Umbelliferone: The parent compound of umbelliprenin, known for its anti-inflammatory and antioxidant activities.
Uniqueness
This compound stands out due to its potent anti-cancer properties and ability to modulate multiple signaling pathways involved in tumor growth and metastasis . Its diverse pharmacological activities make it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
Record name | Umbelliprenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-17-7, 532-16-1, 30413-87-7 | |
Record name | Umbelliprenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umbelliprenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliprenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliprenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UMBELLIPRENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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